Dihydrocatalpol

Beschreibung

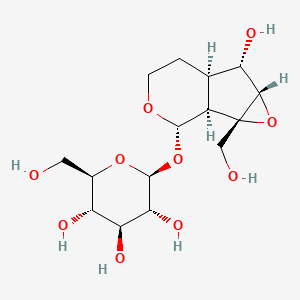

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]decan-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h5-14,16-21H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCXYIWXBJWWIL-PZYDOOQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104596 | |

| Record name | β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-86-3 | |

| Record name | β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6736-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dihydrocatalpol Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside, is a significant natural product found in various medicinal plants, notably in the genus Plantago. Iridoids, including this compound and its precursors, are recognized for their diverse pharmacological activities, which has spurred interest in understanding their biosynthesis for applications in drug development and metabolic engineering. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The pathway information is primarily based on the well-characterized iridoid biosynthesis pathway, with specific details pertaining to this compound precursors where available.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically utilizing geranyl pyrophosphate (GPP) derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The pathway can be broadly divided into several key stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation, and finally, the conversion to this compound.

I. Formation of the Iridoid Skeleton

-

Geraniol (B1671447) Synthesis: The pathway initiates with the conversion of GPP to the monoterpene alcohol geraniol. This reaction is catalyzed by geraniol synthase (GES) .[1]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H) .

-

Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized in a two-step reaction to the dialdehyde (B1249045) 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (GOR) .[1]

-

Reductive Cyclization: The key step in forming the iridoid scaffold is the reductive cyclization of 8-oxogeranial to produce nepetalactol. This reaction is catalyzed by iridoid synthase (ISY) , an enzyme that utilizes NADPH as a reductant.[1][2]

II. Oxidative Modifications and Glycosylation

Following the formation of the core iridoid structure, a series of oxidative and glycosylation steps lead to the formation of key intermediates.

-

Oxidation to 7-Deoxyloganetic Acid: Nepetalactol undergoes a three-step oxidation to form 7-deoxyloganetic acid, catalyzed by a cytochrome P450 enzyme.

-

Glycosylation: 7-deoxyloganetic acid is then glycosylated to 7-deoxyloganic acid by a UDP-glycosyltransferase (UGT) .

-

Hydroxylation to Loganic Acid: 7-deoxyloganic acid is hydroxylated to form loganic acid by 7-deoxyloganic acid hydroxylase , another cytochrome P450 enzyme.

-

Methylation to Loganin (B1675030): Loganic acid is subsequently methylated to produce loganin, a reaction catalyzed by loganic acid O-methyltransferase (LAMT) .

III. Formation of Catalpol (B1668604) and this compound

The later stages of the pathway leading to catalpol and this compound are less characterized but are proposed to involve further oxidative modifications.

-

Conversion to Catalpol: The biosynthesis from loganin to catalpol involves several steps, including the formation of aucubin (B1666126). An epoxidase is proposed to convert aucubin to catalpol.[3]

-

Formation of this compound: The final step is the reduction of catalpol to this compound. While the specific enzyme has not been definitively characterized in the literature, it is hypothesized to be catalyzed by a NAD(P)H-dependent reductase . This enzyme would facilitate the saturation of a double bond within the catalpol structure.

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the iridoid biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes, particularly those in the later stages leading to this compound, are not yet fully available.

| Enzyme | Substrate | Km | kcat | Vmax | Organism | Reference |

| Geraniol Synthase (GES) | Geranyl Diphosphate (B83284) | - | - | - | Catharanthus roseus | |

| Iridoid Synthase (ISY) | 8-Oxogeranial | - | - | - | Catharanthus roseus |

Note: Specific kinetic parameters (Km, kcat, Vmax) for many enzymes in this pathway are not consistently reported across different plant species and experimental conditions. Further research is needed to populate this table comprehensively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.

-

Gene Amplification and Cloning: The full-length coding sequence of the target enzyme (e.g., GES, ISY) is amplified from cDNA using gene-specific primers and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the culture.

-

Cell Lysis and Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Protein Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

Enzyme Assays

Enzyme assays are crucial for determining the function and kinetic properties of the purified enzymes.

This assay measures the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MOPS buffer, pH 7.0), NaCl, and a known concentration of NADPH in a cuvette.

-

Enzyme Addition: Add a specific amount of the purified ISY enzyme to the reaction mixture.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate, 8-oxogeranial. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

This assay is used to detect the volatile product geraniol.

-

Reaction Setup: In a glass vial, combine a suitable buffer (e.g., Hepes buffer, pH 7.5), the substrate geranyl diphosphate (GPP), and a divalent cation cofactor (e.g., Mg²⁺).

-

Enzyme Addition: Add the purified GES enzyme to the reaction mixture.

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap the volatile product. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

Product Analysis: The organic layer containing the geraniol is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of the biosynthetic genes in different plant tissues or under various conditions.

-

RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and a reference (housekeeping) gene. Validate the primers for their efficiency and specificity.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers. Perform the reaction in a real-time PCR cycler.

-

Data Analysis: Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Metabolite Profiling and Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of iridoid glycosides, including this compound and its precursors, in plant extracts.

-

Sample Preparation:

-

Grind plant material to a fine powder in liquid nitrogen.

-

Extract metabolites using a suitable solvent, such as methanol (B129727) or a methanol/water mixture.

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) before analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape and ionization.

-

Mass Spectrometry Detection: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

-

-

Quantification:

-

Prepare a series of standard solutions of the target iridoids of known concentrations to generate a calibration curve.

-

Quantify the metabolites in the plant extracts by comparing their peak areas to the calibration curve.

-

Visualizations

This compound Biosynthetic Pathway

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental Workflow: Heterologous Expression```dot

Caption: Workflow for qRT-PCR Analysis of Gene Expression.

Conclusion

The biosynthesis of this compound is a complex multi-step process involving a cascade of enzymatic reactions. While significant progress has been made in elucidating the upstream iridoid pathway, the specific enzymes and regulatory mechanisms governing the final steps to this compound remain an active area of research. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway, identify novel enzymes, and quantify key metabolites. A complete understanding of the this compound biosynthetic pathway will be instrumental for the metabolic engineering of high-value medicinal compounds and for the development of novel therapeutic agents.

References

The Biological Activity of Dihydrocatalpol: An In-depth Technical Guide

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the biological activities of Dihydrocatalpol reveal a notable scarcity of dedicated research. The available scientific literature primarily focuses on its structurally similar and more extensively studied precursor, Catalpol (B1668604) . This guide, therefore, leverages the comprehensive data available for Catalpol to provide an in-depth overview of its biological activities, which may serve as a predictive framework for the potential therapeutic effects of this compound. It is critical to note that while structurally related, the biological activities of these two compounds may not be identical, and further dedicated research on this compound is warranted.

This technical guide summarizes the known biological activities of Catalpol, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Core Biological Activities of Catalpol

Catalpol, an iridoid glucoside extracted from the root of Rehmannia glutinosa, has demonstrated a wide range of pharmacological effects, primarily revolving around its neuroprotective, anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] These effects are attributed to its ability to modulate multiple signaling pathways involved in cellular stress, inflammation, and apoptosis.[3]

Neuroprotective Effects

Catalpol has shown significant promise in protecting neuronal cells from various insults, including ischemia, oxidative stress, and neurotoxin exposure.[1][4] Its neuroprotective mechanisms are multifaceted and include the inhibition of apoptosis, reduction of inflammation, and attenuation of oxidative damage.[3][5]

Anti-inflammatory Activity

A key aspect of Catalpol's therapeutic potential lies in its potent anti-inflammatory effects.[2] It has been shown to suppress the production of pro-inflammatory mediators and cytokines in various inflammatory models.[3]

Antioxidant Properties

Catalpol exhibits robust antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems. This action is crucial in mitigating cellular damage caused by oxidative stress in various pathological conditions.

Hepatoprotective Effects

Studies have also highlighted the hepatoprotective potential of Catalpol against liver injury induced by toxins. Its protective mechanisms in the liver are linked to its antioxidant and anti-inflammatory properties.

Quantitative Data on the Biological Activity of Catalpol

The following tables summarize the quantitative data from various in vitro and in vivo studies on Catalpol, providing insights into its potency and efficacy.

| Biological Activity | Model System | Key Parameters Measured | Effective Concentration / Dose | Outcome | Reference |

| Neuroprotection | MCAO model in rats | Infarct volume, Neurological deficit score | 5 mg/kg | Significant reduction in infarct volume and improvement in neurological function. | [4][6] |

| H₂O₂-induced neuronal apoptosis | Cell viability, Apoptosis rate | 10-100 µM | Increased cell viability and reduced apoptosis in a dose-dependent manner. | [3] | |

| Anti-inflammation | LPS-stimulated BV2 microglia | Nitric Oxide (NO) production, TNF-α, IL-6 levels | 10, 50, 100 µM | Significant inhibition of NO, TNF-α, and IL-6 production. | [3] |

| Carrageenan-induced paw edema in rats | Paw volume | 20, 40 mg/kg | Dose-dependent reduction in paw edema. | [7] | |

| Antioxidant Activity | DPPH radical scavenging assay | IC50 value | Not explicitly found for Catalpol, but related iridoids show activity. | - | |

| H₂O₂-induced oxidative stress in PC12 cells | ROS levels, SOD activity | 50, 100 µM | Decreased ROS levels and increased SOD activity. | [3] | |

| Hepatoprotection | CCl₄-induced hepatotoxicity in rats | Serum ALT, AST levels | 50, 100 mg/kg | Significant reduction in serum ALT and AST levels. | [8][9] |

Key Signaling Pathways Modulated by Catalpol

Catalpol exerts its biological effects by modulating several critical signaling pathways. The following diagrams illustrate the key pathways involved.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Antioxidant and in vivo Hepatoprotective Activities of Root Bark Extract and Solvent Fractions of Croton macrostachyus Hochst. Ex Del. (Euphorbiaceae) on Paracetamol-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Properties of Catalpol: A Technical Guide for Researchers

An Important Note on Dihydrocatalpol: This guide focuses on the pharmacological properties of Catalpol , an iridoid glycoside extensively studied for its therapeutic potential. The initial request for information on this compound yielded limited specific data. This compound is a related iridoid glycoside, also found in plants like Rehmannia glutinosa, and may be a metabolite of Catalpol through hydrogenation reactions[1]. However, the vast body of scientific literature detailing signaling pathways, quantitative effects, and experimental protocols centers on Catalpol. Therefore, to provide a comprehensive and data-rich resource, this whitepaper will detail the well-documented pharmacology of Catalpol, which is likely to be of primary interest to researchers in this field.

Catalpol is a primary active component isolated from the root of Rehmannia glutinosa, a plant widely used in traditional medicine[2]. Extensive research has demonstrated its potent neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties[2][3][4]. These effects are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as ischemic stroke.

Key Pharmacological Activities

Catalpol's therapeutic potential stems from its multifaceted mechanism of action, primarily involving the mitigation of cellular stress and inflammation.

-

Neuroprotection: Catalpol exhibits robust neuroprotective effects across various experimental models of neurological disorders. It has been shown to protect neurons from oxidative stress-induced damage, reduce neuroinflammation mediated by microglia and astrocytes, inhibit apoptosis (programmed cell death), and promote neurogenesis and neuroplasticity.

-

Anti-Inflammatory Effects: A core component of Catalpol's activity is its ability to suppress inflammatory responses. It achieves this by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). This is largely accomplished through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

-

Antioxidant Effects: The compound effectively combats oxidative stress by enhancing the endogenous antioxidant defense system. It has been shown to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). This is mediated, in part, by the activation of the Nrf2/HO-1 signaling pathway.

-

Anti-Apoptotic Effects: Catalpol can prevent or reduce apoptosis in various cell types, particularly neurons subjected to harmful stimuli. It modulates the expression of key proteins in the apoptotic cascade, such as decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibiting the activation of caspases.

Core Signaling Pathways Modulated by Catalpol

Catalpol exerts its pharmacological effects by intervening in several critical intracellular signaling cascades. The following diagrams illustrate its mechanism of action in three key pathways.

Caption: Catalpol inhibits the NF-κB inflammatory signaling pathway.

Caption: Catalpol activates the Nrf2/HO-1 antioxidant response pathway.

Caption: Catalpol inhibits the p53-mediated mitochondrial apoptosis pathway.

Quantitative Pharmacological Data

The following tables summarize the quantitative effects of Catalpol observed in various experimental models.

Table 1: Effects of Catalpol on Markers of Neuroinflammation

| Model System | Treatment | Target Measured | Result | Reference |

|---|---|---|---|---|

| LPS-stimulated BV2 Microglia | Catalpol (5 µM) | Nitric Oxide (NO) Production | Significant decrease vs. LPS control | |

| LPS-stimulated BV2 Microglia | Catalpol (25 µM) | TNF-α Production | Significant decrease to ~10359 pg/ml | |

| LPS-stimulated BV2 Microglia | Catalpol (25 µM) | IL-6 Production | Significant decrease to ~14.17 pg/ml |

| MPTP-induced Parkinson's Mouse Model | Catalpol (5 mg/kg) | Tyrosine Hydroxylase (TH) Expression | Significantly increased, indicating DA neuron protection | |

Table 2: Effects of Catalpol on Markers of Oxidative Stress

| Model System | Treatment | Target Measured | Result | Reference |

|---|---|---|---|---|

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol (various doses) | Intracellular ROS Levels | Significantly decreased vs. H₂O₂ control | |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol (various doses) | Malondialdehyde (MDA) Level | Significantly decreased vs. H₂O₂ control | |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol (various doses) | Superoxide Dismutase (SOD) Activity | Significantly increased vs. H₂O₂ control | |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol (various doses) | Glutathione (GSH) Level | Significantly increased vs. H₂O₂ control |

| D-galactose-damaged Mice | Catalpol | SOD and GSH-Px Activity in Cortex | Significantly increased | |

Table 3: Anti-apoptotic Effects of Catalpol

| Model System | Treatment | Target Measured | Result | Reference |

|---|---|---|---|---|

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol | Bcl-2 Protein Expression | Increased (Anti-apoptotic) | |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol | Bax Protein Expression | Decreased (Pro-apoptotic) | |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol | Cleaved-Caspase 3 Expression | Decreased | |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol | Apoptosis Rate | Significantly reversed |

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol | Mitochondrial Membrane Potential (MMP) | Restored | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing Catalpol's pharmacological properties.

Protocol 1: In Vitro Anti-Neuroinflammatory Assay using LPS-stimulated BV2 Microglia

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis). After reaching 80% confluency, they are pre-treated with various concentrations of Catalpol (e.g., 1, 5, 25 µM) for 2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group (no LPS, no Catalpol) and an LPS-only group are included.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) to determine the mechanism of action.

Protocol 2: In Vitro Antioxidant and Anti-apoptotic Assay using H₂O₂-induced Primary Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 Sprague-Dawley rat brains. Cells are plated on poly-L-lysine-coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

-

Treatment: After 5-7 days in culture, neurons are pre-treated with Catalpol (e.g., 1, 5, 25 µM) for a specified duration (e.g., 2 hours).

-

Induction of Oxidative Stress: Neurons are then exposed to hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours to induce oxidative damage and apoptosis.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Apoptosis Assessment: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Annexin V stains early apoptotic cells, while PI stains late apoptotic or necrotic cells.

-

Oxidative Stress Markers: Intracellular ROS levels are measured using the fluorescent probe DCFH-DA. Levels of MDA, SOD, and GSH are quantified using commercially available colorimetric assay kits.

-

Western Blot Analysis: Cell lysates are analyzed for the expression of apoptotic regulatory proteins, including Bcl-2, Bax, and cleaved caspase-3.

Protocol 3: In Vivo Neuroprotection Assay using a Rodent Model of Parkinson's Disease (MPTP-induced)

-

Animal Model: Male C57BL/6 mice are used. Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg/day) for 5 consecutive days.

-

Drug Administration: Catalpol (e.g., 5 mg/kg) is administered intraperitoneally daily, starting before or concurrently with MPTP injections and continuing for the duration of the experiment (e.g., 2-3 weeks). A vehicle control group and an MPTP-only group are included.

-

Behavioral Testing: Motor function and exploratory behavior are assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).

-

Immunohistochemistry: At the end of the experiment, mice are euthanized, and brains are collected. Brain sections containing the substantia nigra and striatum are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is counted to assess neuronal loss. Staining for markers of microglia (Iba1) and astrocytes (GFAP) is also performed to evaluate neuroinflammation.

-

Biochemical Analysis: Brain tissue homogenates can be used to measure levels of oxidative stress markers (MDA, SOD) and protein levels of key signaling molecules via Western blot.

Conclusion

Catalpol has emerged as a highly promising natural compound with significant therapeutic potential, particularly for neurological and inflammatory diseases. Its ability to concurrently target multiple pathological processes—including inflammation, oxidative stress, and apoptosis—through the modulation of critical signaling pathways like NF-κB, Nrf2/HO-1, and Bcl-2/Bax, underscores its potential as a multi-target drug candidate. The extensive preclinical data summarized in this guide provides a strong foundation for further research and development, including the progression towards well-designed clinical trials to validate its efficacy and safety in human populations.

References

- 1. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocatalpol mechanism of action

A Note on Dihydrocatalpol

Initial literature searches indicate a significant lack of specific research on the molecular mechanism of action for this compound. The vast majority of available scientific data focuses on its close structural analog, Catalpol (B1668604) . Due to this scarcity of information directly pertaining to this compound, this technical guide will detail the well-documented mechanisms of action for Catalpol. Given the structural similarity between the two iridoid glucosides, it is plausible that they share analogous biological activities and signaling pathways. However, any extrapolation of these findings to this compound should be approached with caution and confirmed by dedicated experimental studies.

An In-Depth Technical Guide on the Core Mechanism of Action of Catalpol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, is a compound extensively studied for its wide range of pharmacological effects.[1][2] It has demonstrated significant potential in preclinical models for its anti-inflammatory, antioxidant, neuroprotective, and anti-apoptotic properties.[3][4] These biological effects are attributed to its ability to modulate a complex network of intracellular signaling pathways. This guide provides a detailed overview of the core mechanisms of action of Catalpol, summarizing key quantitative data, experimental methodologies, and the signaling cascades involved.

Core Mechanisms of Action and Signaling Pathways

Catalpol's multifaceted therapeutic potential stems from its influence on three primary cellular processes: inflammation, oxidative stress, and apoptosis.

Catalpol exerts potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of pro-inflammatory mediators.[3]

a) Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

Catalpol has been shown to suppress the activation of the NF-κB pathway. It can inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation. This action reduces the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies suggest this mechanism is linked to the modulation of upstream regulators, including Toll-like receptor 4 (TLR4) and MyD88.

b) Activation of AMPK/SIRT1 and AMPK/mTOR Signaling: Catalpol can also modulate inflammation through metabolic-sensing pathways. It has been found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can subsequently activate Sirtuin 1 (SIRT1), which in turn can deacetylate and inhibit NF-κB, reducing the inflammatory response. Furthermore, catalpol-induced AMPK activation can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which also plays a role in suppressing inflammation.

c) PPAR-γ Activation: In intestinal cells, catalpol has been shown to reduce the production of inflammatory mediators by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Signaling Pathway Diagrams

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to cellular damage in numerous diseases. Catalpol mitigates oxidative stress primarily through the activation of the Nrf2 signaling pathway.

a) Activation of the Nrf2/ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like catalpol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).

Studies have shown that catalpol treatment increases the levels of Nrf2 and HO-1 in cells subjected to oxidative stress, thereby reducing intracellular ROS levels and protecting cells from damage.

References

- 1. mdpi.com [mdpi.com]

- 2. Multiple Biological Effects of an Iridoid Glucoside, Catalpol and Its Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Studies of Dihydrocatalpol: A Technical Guide

Disclaimer: Scientific literature extensively covers the in vitro bioactivities of catalpol (B1668604). However, dedicated in vitro studies on its hydrogenated derivative, Dihydrocatalpol, are notably scarce. This guide summarizes the significant in vitro findings for catalpol, which, as a structurally similar iridoid glycoside, may suggest potential therapeutic avenues for this compound. The presented data and pathways are based on catalpol studies and should be interpreted with the understanding that further research is imperative to specifically validate these effects for this compound.

Neuroprotective Effects

Catalpol has demonstrated significant neuroprotective properties in various in vitro models, primarily through its anti-apoptotic, anti-inflammatory, and antioxidant mechanisms. A common model for these studies involves the use of rat pheochromocytoma (PC12) cells, which, upon differentiation, exhibit neuron-like characteristics.[1]

Anti-Apoptotic Activity

Catalpol has been shown to protect neuronal cells from apoptosis induced by various stressors, including lipopolysaccharide (LPS) and hydrogen peroxide (H₂O₂).[2][3] The anti-apoptotic effects are mediated through the regulation of key signaling molecules.

Experimental Protocol: MTT Assay for Cell Viability

A frequently used method to assess the protective effects of catalpol on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: PC12 cells are cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to induce differentiation into a neuronal phenotype.[1]

-

Treatment: Differentiated PC12 cells are pre-treated with varying concentrations of catalpol for a specified duration (e.g., 12 or 24 hours).

-

Induction of Apoptosis: Apoptosis is induced by exposing the cells to a neurotoxic agent, such as LPS (e.g., 80 ng/mL) or H₂O₂.[2]

-

MTT Incubation: Following the induction of apoptosis, the culture medium is replaced with a medium containing MTT. The cells are then incubated to allow for the metabolic conversion of MTT by viable cells into a colored formazan (B1609692) product.

-

Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). Cell viability is expressed as a percentage relative to the control group.[2]

Quantitative Data: Effect of Catalpol on PC12 Cell Viability

| Inducing Agent | Catalpol Concentration | Incubation Time | Cell Viability (%) | Reference |

| - | 10 nM - 100 µM | 12h or 24h | Increased proliferation, max effect at 10 µM | [2] |

| LPS (80 ng/mL) | 10 µM | 12h pre-treatment | Significantly increased | [2] |

| H₂O₂ | Not specified | Not specified | Increased | [3] |

Signaling Pathways in Neuroprotection

Several signaling pathways have been identified to be modulated by catalpol in its neuroprotective role.

In LPS-induced neurotoxicity in PC12 cells, catalpol has been found to inhibit apoptosis by blocking the CaMKII-dependent ASK-1/JNK/p38 signaling cascade.[2] This is achieved by attenuating the increase in intracellular calcium concentration and down-regulating the phosphorylation of CaMKII.[2]

Catalpol has been shown to exert neuroprotective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[4] This pathway is a key regulator of the cellular antioxidant response.

Experimental Protocol: Western Blot for Protein Expression

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Anti-inflammatory Effects

Catalpol has demonstrated potent anti-inflammatory effects in various in vitro models.[5] A key mechanism is the inhibition of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system.

Quantitative Data: Inhibition of Pro-inflammatory Mediators by Catalpol in LPS-treated BV2 Microglial Cells

| Mediator | Effect of Catalpol | Reference |

| Nitric Oxide (NO) | Markedly downregulated | [6] |

| Interleukin-6 (IL-6) | Markedly downregulated | [6] |

| Tumor Necrosis Factor-alpha (TNF-α) | Markedly downregulated | [6] |

NF-κB Signaling Pathway

A central mechanism for the anti-inflammatory action of catalpol is the inhibition of the NF-κB signaling pathway.[4][7] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Catalpol can suppress this activation.

Antioxidant Properties

Beyond the activation of the Nrf2 pathway, catalpol exhibits direct and indirect antioxidant activities by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[4][8]

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Cells are cultured and treated with catalpol and an oxidative stressor (e.g., H₂O₂).

-

Fluorescent Probe Incubation: Cells are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fluorescence Measurement: The intracellular fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Quantitative Data: Antioxidant Effects of Catalpol in H₂O₂-stimulated Primary Cortical Neurons

| Parameter | Effect of Catalpol | Reference |

| Intracellular ROS | Significantly decreased | [4][6] |

| Malondialdehyde (MDA) | Significantly decreased | [4][6] |

| Superoxide Dismutase (SOD) Activity | Increased | [4][6] |

| Glutathione (GSH) Level | Increased | [4][6] |

Conclusion and Future Directions

The in vitro evidence for catalpol strongly suggests a multifaceted therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Its ability to modulate key signaling pathways such as CaMKII, Nrf2/HO-1, and NF-κB, coupled with its potent anti-apoptotic and antioxidant effects, makes it a compelling candidate for further investigation.

However, it is crucial to reiterate the significant gap in the literature concerning this compound. While the structural similarity to catalpol provides a strong rationale for its investigation, dedicated in vitro studies are essential to:

-

Confirm if this compound shares the same mechanisms of action as catalpol.

-

Determine the relative potency of this compound compared to catalpol.

-

Elucidate any unique pharmacological properties of this compound.

Future research should focus on performing the described in vitro assays specifically with this compound to build a comprehensive profile of its bioactivities. Such studies will be foundational for any subsequent preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalpol inhibits apoptosis in hydrogen peroxide-induced PC12 cells by preventing cytochrome c release and inactivating of caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Dihydrocatalpol: A Journey from Discovery to Isolation

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the discovery and isolation of bioactive compounds is fundamental. Dihydrocatalpol, an iridoid glycoside, represents a molecule of interest with a history rooted in the exploration of natural products. This technical guide provides an in-depth account of its discovery and the evolution of its isolation methodologies.

Discovery: A Derivative Uncovered from Catalpa Species

The discovery of this compound is intrinsically linked to the extensive phytochemical investigations of the Catalpa genus (Bignoniaceae), a known source of various iridoid glycosides. While an exact date for the initial discovery of this compound is not prominently documented in readily available literature, its existence was likely first inferred as a dihydrogenated derivative of the more abundant and well-studied iridoid, catalpol (B1668604).

Early research on the chemical constituents of Catalpa speciosa and other related species in the mid to late 20th century focused on the isolation and structural elucidation of major iridoids like catalpol and catalposide. It is probable that during these comprehensive analyses, the presence of minor, structurally related compounds, including this compound, was detected. The name itself, "dihydro"-catalpol, suggests its structural relationship to catalpol, indicating it was likely identified through the chemical analysis of catalpol-containing plant extracts or as a product of chemical modifications of catalpol.

Isolation Methodologies: From Classical Chromatography to Modern Techniques

The isolation of this compound has evolved with the advancement of separation and analytical technologies. Initial isolation efforts would have relied on classical chromatographic techniques, which have been refined over time for greater efficiency and purity.

Initial Isolation Approaches

The pioneering methods for isolating iridoid glycosides from plant matrices involved a series of extraction and chromatographic steps. While specific protocols for the very first isolation of this compound are not explicitly detailed in singular reports, a general workflow can be reconstructed based on common practices of the era for separating polar glycosidic compounds.

Experimental Protocol: General Classical Isolation Workflow

-

Extraction:

-

Dried and powdered plant material (e.g., leaves or bark of Catalpa speciosa) is exhaustively extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar interfering compounds. The iridoid glycosides, being highly polar, remain in the aqueous phase.

-

-

Column Chromatography:

-

The aqueous fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or polyamide.

-

Elution is performed with a gradient of solvents, typically starting with a mixture of chloroform and methanol and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol:water in varying ratios) and visualized by spraying with a reagent such as a vanillin-sulfuric acid solution followed by heating.

-

-

Preparative Chromatography:

-

Fractions containing the compound of interest are pooled and further purified using preparative column chromatography or, in later years, preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Modern Isolation Techniques

Contemporary isolation of this compound and other iridoid glycosides employs more advanced and efficient chromatographic methods, offering higher resolution and purity.

Experimental Protocol: Modern Isolation Workflow

-

Extraction: Similar to the classical method, extraction is typically performed with methanol or ethanol, often aided by techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

-

Solid-Phase Extraction (SPE): The crude extract is often pre-purified using SPE cartridges (e.g., C18) to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC: The extract is first analyzed by analytical HPLC to determine the retention time of this compound and to optimize the separation conditions. A common stationary phase is a C18 column, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

-

Preparative HPLC: The optimized conditions are then scaled up to a preparative HPLC system for the isolation of larger quantities of the pure compound.

-

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and electronic transitions within the molecule.

-

Quantitative Data

Quantitative data from the initial discovery and isolation of this compound is scarce in historical literature. However, modern isolation protocols allow for the determination of key quantitative parameters.

| Parameter | Typical Value/Method |

| Yield | Highly variable depending on the plant source, extraction method, and purification procedure. |

| Purity | >95% (as determined by HPLC and NMR) |

| ¹H NMR Data | Characteristic signals for the iridoid core and the glucose moiety. |

| ¹³C NMR Data | Resonances corresponding to all carbon atoms in the molecule. |

| HRMS | Provides the exact mass, confirming the molecular formula C₁₅H₂₄O₁₀. |

Visualizing the Isolation Workflow

The logical flow of isolating this compound can be represented in a structured diagram.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

The journey of this compound from its likely discovery as a minor constituent in Catalpa species to its isolation and characterization showcases the progression of natural product chemistry. While the initial discovery may not be pinpointed to a single "eureka" moment, the cumulative efforts of phytochemists in dissecting the chemical complexities of medicinal plants have brought this and many other bioactive molecules to light. The detailed experimental protocols and advanced analytical techniques now available provide a robust framework for the continued exploration and utilization of this compound in scientific research and drug development.

Dihydrocatalpol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocatalpol, an iridoid glycoside primarily derived from the root of Rehmannia glutinosa, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Extensive preclinical research highlights its potent anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental studies, detailed methodologies of those studies, and visualizations of the core signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Rehmannia glutinosa, a perennial herb native to China, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has identified several active constituents, with iridoid glycosides such as catalpol (B1668604) and its derivative, this compound, being among the most significant. These compounds are credited with many of the plant's observed pharmacological effects. This guide focuses specifically on the therapeutic potential of this compound, summarizing the key preclinical evidence that underscores its promise in several key disease areas.

Therapeutic Applications and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple, interconnected signaling pathways. Its primary areas of investigation include neurodegenerative diseases, diabetes and its complications, and inflammatory conditions.

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including ischemic stroke and Alzheimer's disease. Its mechanisms in this context are primarily attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to inhibit apoptosis.

A meta-analysis of 25 preclinical studies involving 805 animals demonstrated that catalpol, a closely related compound, significantly improved neurological function scores and reduced infarct size in animal models of acute ischemic stroke[1][2]. The neuroprotective effects are mediated, in part, by reducing oxidative stress, inhibiting apoptosis, and suppressing inflammatory reactions[1][2]. In vitro studies have shown that catalpol can protect PC12 cells from hydrogen peroxide-induced apoptosis and gerbils from oxidative damage[3].

Anti-Diabetic Effects

Numerous studies have highlighted the anti-diabetic potential of this compound, focusing on its ability to lower blood glucose, improve insulin (B600854) sensitivity, and mitigate diabetic complications such as nephropathy.

In high-fat diet/streptozotocin (B1681764) (HFD/STZ)-induced diabetic mice, oral administration of catalpol led to a dose-dependent reduction in fasting blood glucose levels and improved glucose disposal. It also significantly reduced serum total cholesterol and triglyceride levels. The underlying mechanisms for these effects involve the enhancement of mitochondrial biogenesis in skeletal muscle and the activation of key metabolic signaling pathways. Furthermore, catalpol has been shown to have beneficial effects against diabetic nephropathy by reducing extracellular matrix accumulation through the restraint of TGF-β1, CTGF, and Ang II expression.

Anti-Inflammatory and Antioxidant Activities

At the core of this compound's therapeutic potential are its robust anti-inflammatory and antioxidant activities. These effects are not only central to its neuroprotective and anti-diabetic properties but also suggest broader applications in a range of inflammatory diseases.

In vitro studies have shown that catalpol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in oxygen-glucose-deprived PC12 cells. This anti-inflammatory action is often linked to the inhibition of the NF-κB signaling pathway. Its antioxidant effects are demonstrated by its ability to increase the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reduce the levels of reactive oxygen species (ROS).

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the therapeutic effects of this compound (or catalpol).

Table 1: Effects of Catalpol on Diabetic Animal Models

| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |

| Fasting Blood Glucose | HFD/STZ-induced diabetic mice | Catalpol | 200 mg/kg | 4 weeks | Significant dose-dependent reduction | |

| Serum Total Cholesterol | HFD/STZ-induced diabetic mice | Catalpol | 200 mg/kg | 4 weeks | Substantial reduction | |

| Serum Triglycerides | HFD/STZ-induced diabetic mice | Catalpol | 200 mg/kg | 4 weeks | Substantial reduction | |

| 24h Urinary Protein Excretion | STZ-induced diabetic rats | Catalpol | 30, 60, 120 mg/kg | 10 weeks | Significant reduction | |

| Serum Creatinine | STZ-induced diabetic rats | Catalpol | 30, 60, 120 mg/kg | 10 weeks | Significant reduction | |

| Blood Urea (B33335) Nitrogen | STZ-induced diabetic rats | Catalpol | 30, 60, 120 mg/kg | 10 weeks | Significant reduction | |

| Fasting Blood Glucose | STZ-induced diabetic rats | Catalpol (low dose) | 25 mg/kg/day | 4 weeks | Significant decrease | |

| LDL Concentration | STZ-induced diabetic rats | Catalpol (low dose) | 25 mg/kg/day | 4 weeks | Significant decrease | |

| Plasma Glucose Lowering Activity | STZ-fat-diabetic rats | Catalpol | 10 mg/kg | 2 weeks | 21.7 ± 1.3% reduction | |

| Plasma Glucose Lowering Activity | STZ-fat-diabetic rats | Catalpol | 50 mg/kg | 2 weeks | 65.8 ± 3.07% reduction |

Table 2: Effects of Catalpol on Neuroprotection Models

| Parameter | Model | Treatment Group | Dose | Duration | Result | Reference |

| Neurological Deficit Score | Multiple Cerebral Infarction (rats) | Catalpol | 60 mg/kg | 3 days | Significant decrease | |

| Neurological Deficit Score | Multiple Cerebral Infarction (rats) | Catalpol | 120 mg/kg | 7 days | Significant decrease | |

| Cell Survival | OGD in PC12 cells | Catalpol | 0.1, 1, 2 mM | 24 hours | Dose-dependent increase | |

| LDH Level | OGD in PC12 cells | Catalpol | 0.1, 1, 2 mM | 24 hours | Dose-dependent decrease | |

| ROS Level | OGD in PC12 cells | Catalpol | 0.1, 1, 2 mM | 24 hours | Dose-dependent decrease | |

| SOD Activity | OGD in PC12 cells | Catalpol | 0.1, 1, 2 mM | 24 hours | Dose-dependent increase | |

| Infarct Volume | MCAO in rats | Catalpol | Not specified | Not specified | Significant decrease | |

| Apoptotic Cells | MCAO in rats | Catalpol (intranasal) | Not specified | Not specified | Marked decrease |

Key Signaling Pathways

This compound's diverse pharmacological effects are underpinned by its ability to modulate several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action in different therapeutic contexts.

Anti-Diabetic Signaling Pathways

Neuroprotective Signaling Pathways

Experimental Methodologies

This section details the protocols for key experiments cited in the preclinical evaluation of this compound.

In Vivo Models

-

Animal Model: Male Sprague-Dawley rats.

-

Diet: Rats are initially fed a high-fat diet (HFD) for 4 weeks to induce insulin resistance. A control group is fed a normal pallet diet (NPD).

-

Induction of Diabetes: Following the HFD period, rats are intraperitoneally injected with a low dose of streptozotocin (STZ) (e.g., 35 mg/kg) to induce hyperglycemia. A blood glucose level of ≥ 16.7 mmol/L is typically considered indicative of successful diabetes induction.

-

Treatment: Diabetic rats are randomly assigned to treatment groups and receive daily oral administration of this compound at various doses (e.g., 30, 60, 120 mg/kg) or a positive control (e.g., metformin (B114582) 200 mg/kg) for a specified duration (e.g., 10 weeks).

-

Outcome Measures: Key parameters measured include random blood glucose, 24-hour urinary protein excretion, serum creatinine, blood urea nitrogen, and kidney weight index. Histopathological changes in the kidneys are assessed using staining methods like Periodic acid-Schiff (PAS).

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Anesthesia is induced, and a midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is left in place for a specific duration (e.g., 2 hours) for transient ischemia, followed by reperfusion, or permanently for permanent ischemia.

-

Treatment: this compound can be administered at various doses and routes (e.g., intraperitoneally, intranasally) before or after the MCAO procedure.

-

Outcome Measures: Neurological deficit scores are assessed using a standardized scale (e.g., Zea Longa score). Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections. Molecular markers of apoptosis, inflammation, and oxidative stress are quantified using techniques like Western blotting and immunohistochemistry.

In Vitro Models

-

Cell Line: PC12 cells or primary neuronal cultures.

-

Procedure: Cells are cultured under standard conditions. To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 12 hours). Reperfusion is simulated by returning the cells to a normal glucose-containing medium and normoxic conditions.

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 2 mM) before, during, or after the OGD period.

-

Outcome Measures: Cell viability is assessed using assays like MTT. Cell death and apoptosis are quantified by measuring lactate (B86563) dehydrogenase (LDH) release and caspase-3 activity. Levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured to evaluate oxidative stress. Inflammatory markers such as TNF-α and IL-1β are quantified using ELISA.

Analytical Methods

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.

-

Detection: The UV detector is set to a wavelength of 210 nm.

-

Sample Preparation: For plasma samples, a protein precipitation step followed by centrifugation and filtration is necessary before injection into the HPLC system.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound reference standard.

-

Sample Preparation: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., NF-κB, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for a range of conditions, particularly neurodegenerative diseases and diabetes. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further development.

Future research should focus on several key areas. Firstly, well-designed clinical trials are necessary to translate the promising preclinical findings into human efficacy and safety data. Secondly, further elucidation of the specific molecular targets of this compound will provide a more complete understanding of its mechanism of action. Thirdly, pharmacokinetic and bioavailability studies in humans are crucial to optimize dosing and delivery strategies. Finally, the development of synthetic derivatives of this compound may lead to compounds with improved potency and pharmacokinetic profiles.

References

- 1. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 3. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocatalpol: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside found in several medicinal plants, most notably Rehmannia glutinosa, has been a component of Traditional Chinese Medicine (TCM) for centuries.[1][2] Rehmannia glutinosa, known as "Di Huang," is a cornerstone herb used to treat a variety of conditions related to inflammation, aging, and metabolic disorders.[1][2][3] While its close structural analog, catalpol (B1668604), has been extensively studied, this compound is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, summarizing its role in traditional medicine, its known biological activities, and the molecular pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and quantitative data where available, to facilitate further investigation into this promising natural product.

Traditional Medicine Context

In the framework of Traditional Chinese Medicine, Rehmannia glutinosa is used in two primary forms: fresh ("Sheng Di Huang") and cured ("Shu Di Huang"). The fresh form is traditionally used for its properties of "clearing heat and cooling blood," which in modern terms can be interpreted as having anti-inflammatory and antipyretic effects. The cured form is used to "nourish yin and tonify blood," suggesting its role in treating chronic and degenerative conditions. This compound, along with catalpol and other iridoid glycosides, is a key chemical constituent responsible for the therapeutic effects of Rehmannia glutinosa. Its traditional applications have laid the groundwork for modern scientific investigation into its specific pharmacological activities.

Biological Activities and Mechanisms of Action

Scientific studies have begun to elucidate the specific biological activities of this compound and its more studied counterpart, catalpol. The primary areas of investigation include neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Iridoid glycosides from Rehmannia glutinosa, including this compound, have demonstrated significant neuroprotective properties. Studies on PC12 cells, a model for neuronal cells, have shown that these compounds can protect against corticosterone-induced neuronal injury. The proposed mechanisms for these neuroprotective effects include the regulation of amino acid neurotransmitters, modulation of energy metabolism, and balancing of oxidative stress. While much of the specific mechanistic work has focused on catalpol, the structural similarity and co-occurrence of this compound suggest it may contribute to these effects. The neuroprotective actions are thought to involve the activation of pathways such as the CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.

Anti-inflammatory Effects

The anti-inflammatory properties of catalpol, and likely this compound, are a significant area of research. These effects have been observed in a variety of disease models, including those for atherosclerosis, renal disease, and neuroinflammatory conditions. The anti-inflammatory mechanisms are multifaceted and involve the modulation of several key signaling pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Catalpol has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the suppression of upstream signaling molecules such as Toll-like receptor 4 (TLR4) and MyD88, as well as by preventing the degradation of the inhibitory protein IκBα. By inhibiting NF-κB, the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced.

-

AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a role in regulating inflammation. Catalpol has been shown to activate AMPK. Activation of AMPK can lead to the inhibition of inflammatory pathways. For instance, AMPK can activate SIRT1, which in turn can negatively regulate the NF-κB pathway. Furthermore, the activation of AMPK has been linked to the amelioration of cisplatin-induced nephrotoxicity, suggesting a protective role in the kidneys.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Catalpol has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and protecting cells from oxidative stress. This antioxidant effect contributes to its overall anti-inflammatory and neuroprotective properties.

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, data for the closely related and co-occurring compound, catalpol, can provide valuable insights for researchers. The following tables summarize some of the quantitative findings for catalpol.

Table 1: In Vitro Anti-Inflammatory Activity of Catalpol

| Cell Line | Stimulant | Measured Parameter | Concentration of Catalpol | Result | Reference |

| IEC-6 | LPS | TNF-α release | Dose-dependent | Significant reduction | |

| IEC-6 | LPS | IL-1β release | Dose-dependent | Significant reduction | |

| IEC-6 | LPS | IL-6 release | Dose-dependent | Significant reduction | |

| Podocytes | High Glucose | NF-κB nuclear translocation | Not specified | Significant inhibition | |

| THP-1 | Advanced glycation end-products | Inflammatory responses | Not specified | Suppression |

Table 2: In Vivo Effects of Catalpol

| Animal Model | Condition | Dosage and Duration | Key Findings | Reference |

| STZ-induced diabetic rats | Diabetes | 50 or 100 mg/kg, p.o. for 4 weeks | 59% and 72% reduction in blood glucose, respectively | |

| STZ-induced diabetic mice | Diabetes | 10 mg/kg, i.p. for 14 days | No significant reduction in blood glucose | |

| Diabetic nephropathy mice | Diabetic nephropathy | Not specified | Attenuated kidney damage, increased AMPK and SIRT1 levels |

Disclaimer: The quantitative data presented above is for catalpol, a structurally similar iridoid glycoside. Further research is required to determine the specific quantitative effects of this compound.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and analysis of iridoid glycosides like this compound from Rehmannia glutinosa. These protocols are based on methodologies reported in the literature for catalpol and can be adapted for this compound.

Extraction and Isolation

-

Initial Extraction:

-

Fresh or dried roots of Rehmannia glutinosa are pulverized.

-

The powdered material is subjected to reflux extraction with an ethanol-water mixture (e.g., 75-95% ethanol). This step is typically repeated multiple times to ensure exhaustive extraction.

-

The ethanol (B145695) extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is redissolved in water.

-

The aqueous solution is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to further purification using chromatographic techniques.

-

Macroporous Adsorption Resin Chromatography: The extract is passed through a macroporous resin column (e.g., H103) to remove sugars and other highly polar impurities.

-

Silica (B1680970) Gel Column Chromatography: Further separation is achieved using a silica gel column with a suitable solvent system.

-

High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for the preparative separation of polar compounds like iridoid glycosides. A two-phase solvent system is selected based on the polarity of the target compound.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the qualitative and quantitative analysis of this compound.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric acid for better peak shape) is commonly employed.

-

Detection: UV detection at around 210 nm is suitable for iridoid glycosides.

-

Quantification: Quantification is performed by comparing the peak area of the sample to that of a standard curve prepared with a purified this compound standard.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by catalpol, which are likely relevant for this compound as well.

Caption: NF-κB Signaling Pathway and Inhibition by this compound/Catalpol.

Caption: AMPK Signaling Pathway Activation by this compound/Catalpol.

Caption: Nrf2 Signaling Pathway and Activation by this compound/Catalpol.

Conclusion and Future Directions

This compound is a promising bioactive compound with a rich history of use in traditional medicine. Modern scientific research, largely through the study of its analog catalpol, has begun to uncover the molecular mechanisms underlying its therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. The modulation of key signaling pathways such as NF-κB, AMPK, and Nrf2 appears to be central to its effects.

However, there is a clear need for further research focused specifically on this compound. Future studies should aim to:

-

Isolate and purify this compound in sufficient quantities for comprehensive biological testing.

-

Determine the specific IC50 values and dose-response curves for this compound in various in vitro and in vivo models of inflammation and neurodegeneration.

-